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Compound of Interest

Compound Name: Tetrahydrofuran-2-carboxamide

Cat. No.: B153543 Get Quote

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, recognized for its

favorable physicochemical properties, including metabolic stability and the ability to engage in

crucial hydrogen bonding interactions.[1][2] This five-membered cyclic ether is a core structural

motif in numerous natural products and FDA-approved pharmaceuticals, underscoring its

importance in the design of therapeutic agents.[1][2][3] Molecules incorporating the THF moiety

are employed across a wide spectrum of diseases, from infectious diseases to cancer.[1][2][4]

Within this context, Tetrahydrofuran-2-carboxamide emerges not merely as another

derivative but as a strategic chiral precursor. Its defined stereochemistry and reactive

carboxamide handle make it an invaluable starting point for the synthesis of more complex and

biologically active molecules, allowing chemists to construct precise three-dimensional

molecular architectures essential for targeted therapeutic intervention.

Core Physicochemical and Stereochemical Profile
A thorough understanding of a molecule's fundamental properties is a prerequisite for its

effective application in synthesis and development.

Key Chemical Data
The essential physicochemical properties of (S)-(-)-Tetrahydrofuran-2-carboxamide are

summarized below. These data are critical for reaction planning, purification, and safety

considerations.
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Property Value Reference

CAS Number 498573-81-2 [5]

Molecular Formula C₅H₉NO₂ [5][6]

Molecular Weight 115.13 g/mol [5][6]

Melting Point 82-86 °C (lit.) [5][6]

Appearance Solid [5]

Optical Activity [α]20/D −75°, c = 1 in H₂O [5][6]

SMILES NC(=O)[C@@H]1CCCO1 [5]

The Critical Role of Stereochemistry
In drug development, the three-dimensional arrangement of atoms (stereochemistry) can

dramatically influence a compound's efficacy and safety profile.[7] Tetrahydrofuran-2-
carboxamide is a chiral molecule, and its enantiomerically pure forms are essential for

stereoselective synthesis.[8] The related compound, (R)-Tetrahydrofuran-2-carboxylic acid,

serves as a powerful example; its specific stereochemistry is indispensable for the synthesis of

critical drugs like the β-lactam antibiotic Faropenem and the antiviral Baloxavir Marboxil.[7] This

precedent highlights the necessity of using enantiopure Tetrahydrofuran-2-carboxamide to

ensure the correct stereochemical outcome in the final active pharmaceutical ingredient (API),

thereby guaranteeing its intended biological activity and avoiding potential off-target effects or

toxicity associated with other stereoisomers.

Synthesis and Key Chemical Transformations
The utility of Tetrahydrofuran-2-carboxamide is rooted in its accessible synthesis and its

reactivity as a chemical intermediate. The primary and most direct route involves the amidation

of its corresponding carboxylic acid.

Synthesis via Amidation of Tetrahydrofuran-2-carboxylic
Acid
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The conversion of a carboxylic acid to a primary amide is a fundamental transformation in

organic chemistry. The choice of coupling agent is critical for ensuring high yield and purity.

Using a carbodiimide or, as is common, 1,1'-Carbonyldiimidazole (CDI), provides a reliable

method.

Causality of Experimental Choice: CDI is an excellent choice for this transformation because it

reacts with the carboxylic acid to form a highly reactive N-acylimidazolide intermediate. This

intermediate is more susceptible to nucleophilic attack by ammonia than the parent carboxylic

acid. The byproducts of the reaction, imidazole and carbon dioxide, are easily removed,

simplifying the purification process.

Starting Materials

Reaction Steps

Final Product

Tetrahydrofuran-2-carboxylic Acid

Activation:
Formation of N-acylimidazolide intermediate

CDI (Activating Agent) Ammonia Source (e.g., NH4OH)

Nucleophilic Attack:
Ammonia reacts with intermediate

Reactive Intermediate

Purification:
Work-up and Isolation

Tetrahydrofuran-2-carboxamide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for the synthesis of Tetrahydrofuran-2-carboxamide.

Experimental Protocol: Synthesis of (S)-Tetrahydrofuran-2-carboxamide

This protocol is a representative procedure based on established amide coupling

methodologies.

Activation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve (S)-

Tetrahydrofuran-2-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent such as

Tetrahydrofuran (THF).

Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

Stir the mixture for 1-2 hours at room temperature, or until the evolution of CO₂ gas ceases,

to ensure complete formation of the N-acylimidazolide intermediate. Progress can be

monitored by thin-layer chromatography (TLC).

Amination: Cool the reaction mixture in an ice bath and add a solution of aqueous

ammonium hydroxide (e.g., 28-30%, 2.0-3.0 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis

indicates complete consumption of the intermediate.

Work-up and Isolation: Remove the solvent under reduced pressure. Dissolve the residue in

an organic solvent like ethyl acetate and wash sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in

vacuo.

Purify the resulting crude solid by recrystallization or flash column chromatography to yield

pure (S)-Tetrahydrofuran-2-carboxamide.

Application as a Synthetic Precursor
Tetrahydrofuran-2-carboxamide is a valuable precursor for other functional groups, most

notably for the synthesis of the corresponding nitrile.
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Dehydration to Tetrahydrofuran-2-carbonitrile:

The conversion of a primary amide to a nitrile is a classic dehydration reaction. This

transformation is significant as the nitrile group is a versatile functional handle for further

carbon-carbon bond formation, such as in Grignard reactions.[5][6]

Causality of Experimental Choice: Thionyl chloride (SOCl₂) is a highly effective dehydrating

agent for this purpose. It reacts with the amide to form a reactive intermediate that readily

eliminates water. The use of a base like pyridine or a solvent like N,N-Dimethylformamide

(DMF) can facilitate the reaction and neutralize the HCl byproduct.[5][6]

Caption: Dehydration of Tetrahydrofuran-2-carboxamide to its nitrile.

Experimental Protocol: Dehydration to (S)-Tetrahydrofuran-2-carbonitrile

Setup: In a fume hood, add (S)-Tetrahydrofuran-2-carboxamide (1.0 eq) and a catalytic

amount of DMF to an oven-dried, round-bottom flask equipped with a stir bar and reflux

condenser, under an inert atmosphere.

Reagent Addition: Add an appropriate solvent (e.g., dichloromethane). Cool the mixture to 0

°C using an ice bath.

Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise via a syringe. Caution: This

reaction is exothermic and releases HCl and SO₂ gas.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

Quenching and Work-up: Carefully quench the reaction by slowly pouring it into a cold,

saturated solution of sodium bicarbonate (NaHCO₃).

Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the

organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude

product by distillation or column chromatography to obtain (S)-Tetrahydrofuran-2-carbonitrile.
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Applications in Medicinal Chemistry and Drug
Discovery
The true value of Tetrahydrofuran-2-carboxamide is realized in its potential application as a

building block for developing novel therapeutics. Its structure combines the favorable properties

of the THF ring with the versatile chemistry of the carboxamide group.

Bioisosteric Replacement and Scaffold Hopping
In medicinal chemistry, the carboxamide group is often used as a bioisostere—a substituent

that, due to similar physical or chemical properties, can replace another group without

significantly altering the molecule's biological activity. A compelling example comes from

research on furan-2-carboxamides, which were designed as stable bioisosteric replacements

for a chemically labile furanone ring in antibiofilm agents.[9] This strategy led to the

development of potent derivatives with anti-quorum sensing properties against Pseudomonas

aeruginosa.[9] This principle can be directly applied to Tetrahydrofuran-2-carboxamide,

which could serve as a stable, chiral scaffold to mimic or replace less stable functional groups

in existing pharmacophores, potentially improving metabolic stability and pharmacokinetic

profiles.

Potential Therapeutic Development Pathways
Drawing parallels from structurally related compounds, we can identify promising avenues for

the application of Tetrahydrofuran-2-carboxamide derivatives in drug discovery.

Anticancer Agents: A novel furan-2-carboxamide derivative was identified as a microtubule-

stabilizing agent, inducing mitotic arrest and apoptosis in cancer cells with IC₅₀ values in the

low micromolar range.[10] The core carboxamide functionality is crucial for this activity. By

using Tetrahydrofuran-2-carboxamide as a starting point, chemists can explore a new

chemical space of chiral, saturated analogs to develop novel microtubule-targeting agents,

potentially with improved selectivity or potency.

Antimicrobial Agents: As previously mentioned, furan-2-carboxamides have demonstrated

significant antibiofilm activity.[9] Given the urgent need for new antimicrobial strategies to

combat resistance, derivatives of Tetrahydrofuran-2-carboxamide represent an unexplored

class of potential quorum sensing inhibitors or direct antibacterial agents.
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Central Nervous System (CNS) Agents: The THF scaffold is present in drugs that target the

CNS. The polarity and hydrogen bonding capacity of the carboxamide group make it a

valuable moiety for interacting with neurological targets. Tetrahydrofuran-2-carboxamide
could serve as an intermediate for drugs targeting CNS disorders.[11]

Core Attributes

Potential Therapeutic Applications

Tetrahydrofuran-2-carboxamide

Chiral Scaffold H-Bonding Moiety Metabolically Stable Ring

Antiviral / Antibiotic Synthesis

Stereospecific Synthesis

Anticancer Agents
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Target Binding
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(Antibiofilm / Quorum Sensing) CNS-Targeted Drugs

Improved PK/PD
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Caption: Logical pathways from core attributes to therapeutic applications.

Future Outlook
Tetrahydrofuran-2-carboxamide stands as a potent and versatile tool for the modern

medicinal and synthetic chemist. Its value is derived from its chirality, stability, and the synthetic

flexibility afforded by the carboxamide group. Future research will likely focus on:

Diversity-Oriented Synthesis: Using Tetrahydrofuran-2-carboxamide as a core to build

libraries of novel, chiral small molecules for high-throughput screening against a wide range

of biological targets.

Green Chemistry: Developing more sustainable and efficient enzymatic or catalytic methods

for its synthesis and derivatization, moving away from stoichiometric reagents.
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Advanced Drug Modalities: Incorporating the scaffold into more complex therapeutic

platforms, such as PROTACs (PROteolysis TArgeting Chimeras) or Antibody-Drug

Conjugates (ADCs), where its defined stereochemistry and stability can be leveraged to

optimize linker design and payload delivery.

In conclusion, while a simple molecule, Tetrahydrofuran-2-carboxamide provides a robust

and reliable foundation for the construction of complex and biologically significant molecules,

securing its place as a valuable component in the drug discovery pipeline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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